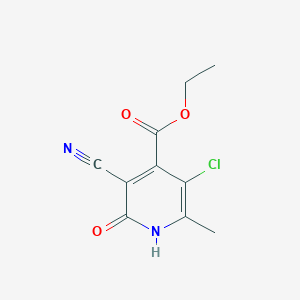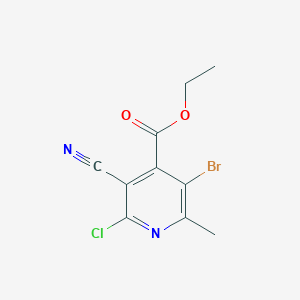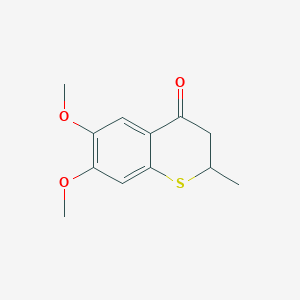
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one, also known as DMTS, is a synthetic compound that belongs to the thiochromene family. It has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用機序
The exact mechanism of action of 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is not fully understood, but it is thought to act by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These include anti-inflammatory and antioxidant effects, as well as anticancer and neuroprotective properties. It has also been shown to modulate the immune system and to have potential applications in the treatment of autoimmune diseases.
実験室実験の利点と制限
One of the main advantages of using 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one in laboratory experiments is its relatively low toxicity and high solubility in aqueous solutions. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is its limited availability, which may make it difficult for some researchers to obtain.
将来の方向性
There are several potential future directions for research involving 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one. One area of interest is its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one and to identify other potential therapeutic targets for this compound.
合成法
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one is typically synthesized through a multi-step process involving the reaction of 2-methyl-3-bromo-1,4-dimethoxybenzene with thiourea and sodium hydroxide. The resulting product is then subjected to a series of purification steps to obtain pure 6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one.
科学的研究の応用
6,7-dimethoxy-2-methyl-2,3-dihydro-4H-thiochromen-4-one has been studied for its potential applications in a variety of scientific research areas, including pharmacology, biochemistry, and medicinal chemistry. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
特性
分子式 |
C12H14O3S |
|---|---|
分子量 |
238.3 g/mol |
IUPAC名 |
6,7-dimethoxy-2-methyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H14O3S/c1-7-4-9(13)8-5-10(14-2)11(15-3)6-12(8)16-7/h5-7H,4H2,1-3H3 |
InChIキー |
DEWXZFBKYPVHDF-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=CC(=C(C=C2S1)OC)OC |
正規SMILES |
CC1CC(=O)C2=CC(=C(C=C2S1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 3,4-dimethylcyclopenta[c]quinolizine-1,2-dicarboxylate](/img/structure/B289787.png)

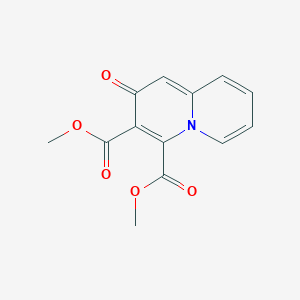
![Methyl 5,8-diphenylcyclopenta[ij]pyrido[2,1,6-de]quinolizine-4-carboxylate](/img/structure/B289790.png)
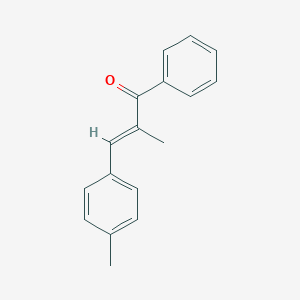

![2-[(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-2,3,5-triphenyl-2,3-dihydro-1,3,4-thiadiazole](/img/structure/B289793.png)
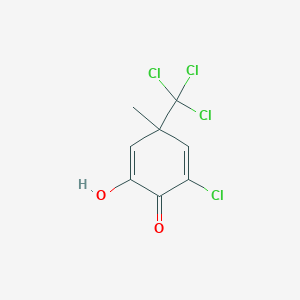

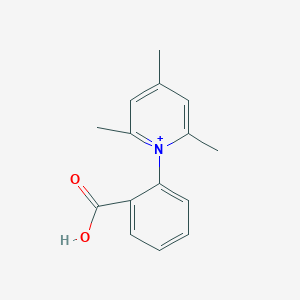

![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
